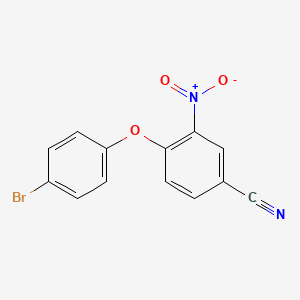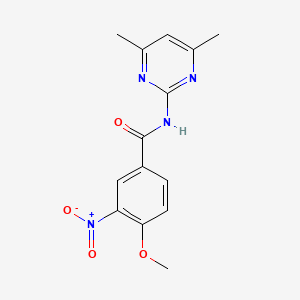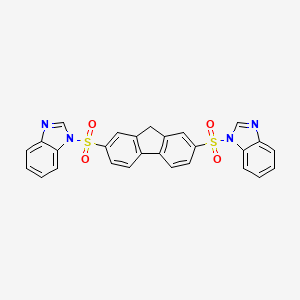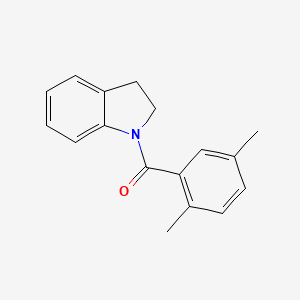
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine, also known as NDQ, is a synthetic compound that has shown promising results in various scientific research studies. NDQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
Wirkmechanismus
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine exerts its anticancer and antimicrobial effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species, which are involved in various diseases, including cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound has also been found to have low toxicity and high selectivity towards cancer cells. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on humans are not yet known.
Zukünftige Richtungen
There are several future directions for N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine research. One potential future direction is to study the combination of this compound with other anticancer drugs to enhance its anticancer effects. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy. Additionally, future studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
This compound is a synthetic compound that has shown promising results in various scientific research studies. It has been found to have anticancer, antitumor, antimicrobial, antifungal, and anti-inflammatory properties. This compound exerts its effects by inhibiting the activity of various enzymes and signaling pathways. This compound has several advantages for lab experiments, but its long-term effects on humans are not yet known. There are several future directions for this compound research, including studying its combination with other anticancer drugs and investigating its potential as a therapeutic agent for other diseases.
Synthesemethoden
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine can be synthesized using various methods, including the reaction of 2-methoxyaniline with 2,8-dimethylquinoline-4-carboxylic acid, followed by nitration with nitric acid and sulfuric acid. Another method involves the reaction of 2-methoxyaniline with 2,8-dimethylquinoline-4-carboxaldehyde, followed by nitration with nitric acid and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been extensively studied for its scientific research applications. It has been found to have anticancer, antitumor, antimicrobial, antifungal, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and liver cancer cells. It has also been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-15(21(22)23)17-14(10-12(2)19-18(11)17)20-13-6-4-5-7-16(13)24-3/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYYWQRPIFPDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)


![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)



